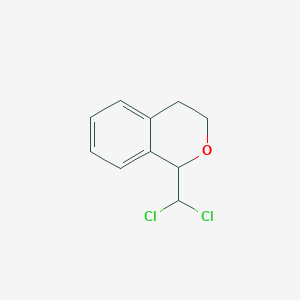

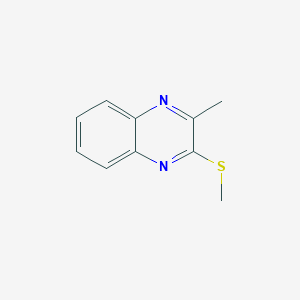

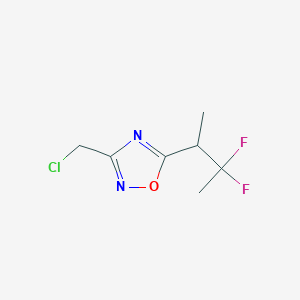

methyl 2,3-dihydro-1-benzofuran-2-carboxylate

Übersicht

Beschreibung

“Methyl 2,3-dihydro-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . Additionally, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10O3 . Its average mass is 178.185 Da and its monoisotopic mass is 178.062988 Da .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also participate in reactions such as hydroalkoxylation and carbonylative cyclization .Wissenschaftliche Forschungsanwendungen

Lipase-mediated Kinetic Resolution and Analogs of Clofibrate

- A study explored the lipase-catalyzed kinetic resolution of methyl esters of dihydro-1-benzofuran carboxylic acid, including analogs of clofibrate. The study achieved moderate enantioselectivities and enantiomeric excesses, highlighting the compound's potential in the synthesis of enantiomerically pure substances (Ferorelli et al., 2001).

Synthesis Methods and Derivatives

- Research focusing on the synthesis of derivatives involving benzofuran compounds has been conducted. For instance, a study proposed efficient methods for synthesizing alkyltellanylmethyl dihydrobenzofurans with high yields, showcasing the versatility of these compounds in synthetic chemistry (Potapov et al., 2021).

- Another study presented the synthesis of halogen and aminoalkyl derivatives of a methyl benzofuran compound, further demonstrating the compound's application in creating a variety of chemical structures (Krawiecka et al., 2012).

Potential Anticancer Activity

- A significant body of research has investigated the potential anticancer properties of dihydrobenzofuran lignans and related compounds. A study synthesized a series of these compounds and evaluated their potential anticancer activity, finding that certain derivatives showed promising activity, particularly against leukemia and breast cancer cell lines (Pieters et al., 1999).

Antimicrobial Applications

- Some studies have focused on the antimicrobial properties of benzofuran derivatives. For example, a study synthesized novel pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety and screened them for antibacterial and antifungal activities, indicating their potential use in treating microbial infections (Siddiqui et al., 2013).

Synthetic Routes and Applications in Drug Discovery

- Innovative approaches in synthetic chemistry involving benzofuran compounds have been explored. A study utilizing artificial intelligence in synthetic chemistry developed efficient synthetic routes for bioactive benzofurans, highlighting the role of these compounds in drug discovery and development (Takabatake et al., 2020).

Wirkmechanismus

Target of Action

Methyl 2,3-dihydro-1-benzofuran-2-carboxylate is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been shown to exhibit potent antibacterial activity when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran compounds have been shown to have strong biological activities, indicating that they likely interact with multiple biochemical pathways .

Result of Action

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Zukünftige Richtungen

Benzofuran compounds, including “methyl 2,3-dihydro-1-benzofuran-2-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research could focus on developing promising compounds with target therapy potentials and minimal side effects .

Eigenschaften

IUPAC Name |

methyl 2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZXFWDZKDGPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B6601236.png)

![[2-(benzylamino)ethyl]phosphonic acid hydrochloride](/img/structure/B6601264.png)

![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)